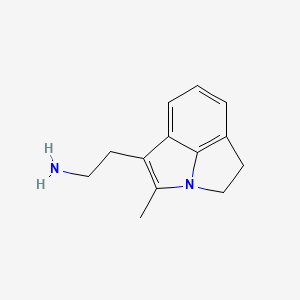![molecular formula C9H15NO6S2 B14156843 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide CAS No. 17133-80-1](/img/structure/B14156843.png)
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide typically involves the alkylation of trans-N-alkyl (or aryl)-N’- (3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate . Another method involves the reaction of cyanogen bromide with trans-3-hydroxy-4-aminothiolan-1,1-dioxides . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above. Factors such as solvent selection, reaction temperature, and catalyst use are critical in scaling up the production process. For instance, the use of ethanol or its mixture with DMF has been found to provide better yields and purity .
化学反应分析
Types of Reactions
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiolane derivatives .
科学研究应用
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of pesticides and antioxidants.
作用机制
The mechanism of action of 3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. The nitromethyl group plays a crucial role in this process by generating reactive intermediates that cause oxidative stress in the target cells .
相似化合物的比较
Similar Compounds
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: This compound is an effective fungicide with selective action.
trans-2-Iminoperhydrothieno [3,4-d]-oxazole 5,5-dioxides: These compounds are synthesized through similar routes and have comparable chemical properties.
Uniqueness
3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide stands out due to its unique combination of nitromethyl and dioxothiolan groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
属性
CAS 编号 |
17133-80-1 |
|---|---|
分子式 |
C9H15NO6S2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
3-[(1,1-dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C9H15NO6S2/c11-10(12)9(7-1-3-17(13,14)5-7)8-2-4-18(15,16)6-8/h7-9H,1-6H2 |
InChI 键 |
MTYKSDFJLYJRDR-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1C(C2CCS(=O)(=O)C2)[N+](=O)[O-] |
溶解度 |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


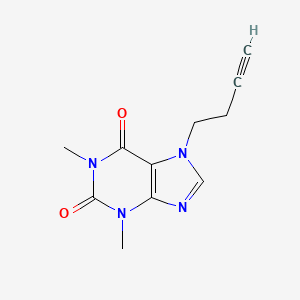
![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)

![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
![N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B14156783.png)
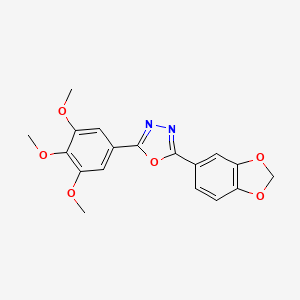
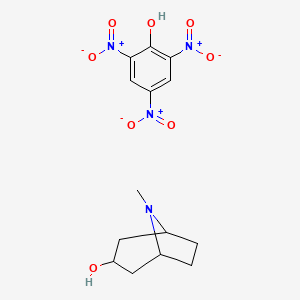
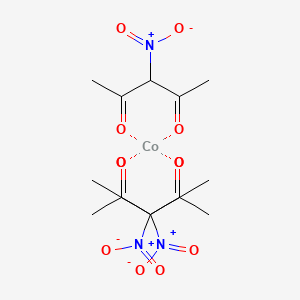
![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
![3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one](/img/structure/B14156812.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)
![[2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-quinoxalinyl]phenylmethanone](/img/structure/B14156826.png)
